molecular formula C12H15N3O3 B11095482 Ethyl (5-hydroxy-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

Ethyl (5-hydroxy-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B11095482
M. Wt: 249.27 g/mol
InChI Key: WTCNEIMVJXNASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(5-HYDROXY-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings. This unique structure contributes to its significant pharmacological properties.

Preparation Methods

The synthesis of ETHYL 2-(5-HYDROXY-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at specific positions to introduce the ethyl acetate group. The reaction conditions often involve the use of reagents such as hydrazine hydrate, ethyl acetoacetate, and various catalysts to facilitate the cyclization and functionalization processes .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL 2-(5-HYDROXY-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrazolopyrimidines and their derivatives .

Scientific Research Applications

ETHYL 2-(5-HYDROXY-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics and protein-ligand interactions.

    Medicine: Due to its unique structure, it is investigated for its potential as an anticancer agent, antiviral agent, and in the treatment of various other diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of ETHYL 2-(5-HYDROXY-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may act as an adenine mimetic, binding to ATP-binding sites of proteins and disrupting their function .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-(5-HYDROXY-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE include:

The uniqueness of ETHYL 2-(5-HYDROXY-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl 2-(2,7-dimethyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate

InChI

InChI=1S/C12H15N3O3/c1-4-18-11(16)6-9-8(3)15-10(13-12(9)17)5-7(2)14-15/h5H,4,6H2,1-3H3,(H,13,17)

InChI Key

WTCNEIMVJXNASZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N2C(=CC(=N2)C)NC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.